4-Chloro-2-methyl-6-phenylpyrimidine
Overview
Description
4-Chloro-2-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 4-chloro-2-methyl-6-phenylpyrimidine belongs, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the pyrimidine ring. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . The interaction of the ligand with an anionic side chain of the serotonin (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .
Pharmacokinetics
It is known that the compound has a molecular weight of 20466 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine typically involves the reaction of 4-hydroxy-2-methyl-6-phenylpyrimidine with trichlorophosphate at 80°C for 4 hours . The reaction yields the desired compound with high purity and efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic or acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-Chloro-2-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Chloro-4-methylpyridine
Comparison: 4-Chloro-2-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVYJDOHARDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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